molecular formula C60H63N13O13S6 B608549 Unii-W7aul2R95Z CAS No. 1160959-55-6

Unii-W7aul2R95Z

Cat. No. B608549
M. Wt: 1366.6
InChI Key: GNLYKLDXQZHYTR-QWSGWXDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LFF 571 is a protein-synthesizing GTPase (Elongation Factor) inhibitor potentially for the treatment of clostridial infection.

Scientific Research Applications

Global Substance Registration System

The Global Substance Registration System (GSRS), developed by the US Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS), provides rigorous scientific descriptions of substances relevant to regulated products. This database includes unique ingredient identifiers (UNIIs) and detailed descriptions for over 100,000 substances, vital for medicine and translational research. It's a valuable resource for the identification of medicinal substances and supports other substances in addition to small molecules (Peryea et al., 2020).

PET in Drug Research and Development

Positron Emission Tomography (PET) is emerging as a powerful tool for examining the behavioral, therapeutic, and toxic properties of drugs and substances of abuse. PET's ability to assess both pharmacokinetic and pharmacodynamic events directly in humans and animals makes it an influential research tool in drug development (Fowler et al., 1999).

Terahertz Radiation in Biological Effects Research

Terahertz (THz) imaging and sensing technologies are used in medical, military, and security applications. Their ability to cross biological barriers within the body offers potential for drug delivery into the brain and access to cellular compartments. THz bioeffects research is crucial for health hazard evaluation, safety standards development, and the safe use of THz systems (Wilmink & Grundt, 2011).

Drug Discovery and Development

Advances in molecular biology and genomic sciences have significantly impacted drug discovery and development. Biotech firms, acting as the discovery arm of the pharmaceutical industry, have been effective in bridging the gap between academia and large pharmaceutical companies, contributing to the complexity and progress in this field (Drews, 2000).

Transcranial Direct Current Stimulation (tDCS)

The US Air Force Office of Scientific Research convened a meeting to discuss the ongoing research in the field of tDCS. This research focuses on enhancing vigilance/attention in healthy volunteers and its applications in training and rehabilitation tasks. Understanding the basic mechanisms of tDCS, supported by biomarkers and optimized dosage, could accelerate its validation and adoption in various fields (Giordano et al., 2017).

Nanoparticles in Drug Delivery

The use of nanotechnology in medicine, especially drug delivery, is rapidly growing. The application of nanoparticles can reduce the toxicity and side effects of drugs. However, the potential hazards introduced by nanoparticles in drug delivery systems need careful evaluation and understanding for safe and effective therapy (De Jong & Borm, 2008).

UniHI Database for Molecular Interaction Networks

The Unified Human Interactome (UniHI) database provides a comprehensive platform for network-based investigations in biology and medicine. UniHI includes interactions between genes, proteins, and drugs, and offers tools for network analysis, helping researchers less acquainted with network analysis to perform state-of-the-art investigations (Kalathur et al., 2013).

Nanomedicine: Prospects and Challenges

Nanomedicine, involving the application of nanotechnology for treatment and diagnosis, is an evolving field with potential for significant impacts on healthcare. It includes the identification of precise targets for drug delivery and medical imaging, though it also requires consideration of potential side effects associated with nanoparticles (Moghimi et al., 2005).

properties

CAS RN

1160959-55-6

Product Name

Unii-W7aul2R95Z

Molecular Formula

C60H63N13O13S6

Molecular Weight

1366.6

IUPAC Name

4-(((4-carboxybutyl)(2-((12Z,22Z,42Z,82Z,122Z,7S,11S,18S)-18-((S)-hydroxy(phenyl)methyl)-11-isopropyl-125-(methoxymethyl)-85-methyl-7-(2-(methylamino)-2-oxoethyl)-5,9,13,16-tetraoxo-6,10,14,17-tetraaza-1(4,2),2,4,8,12(2,4)-pentathiazola-3(2,3)-pyridinacyclooctadecaphane-36-yl)thiazol-4-yl)carbamoyl)oxy)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C60H63N13O13S6/c1-28(2)44-58-72-47(39(92-58)23-85-5)51(80)62-22-42(75)69-48(49(78)30-11-7-6-8-12-30)57-67-38(26-89-57)55-65-36(24-88-55)46-33(53-66-37(25-87-53)50(79)64-35(21-41(74)61-4)56-71-45(29(3)91-56)52(81)70-44)18-19-34(63-46)54-68-40(27-90-54)73(20-10-9-13-43(76)77)60(84)86-32-16-14-31(15-17-32)59(82)83/h6-8,11-12,18-19,24-28,31-32,35,44,48-49,78H,9-10,13-17,20-23H2,1-5H3,(H,61,74)(H,62,80)(H,64,79)(H,69,75)(H,70,81)(H,76,77)(H,82,83)/t31?,32?,35-,44-,48-,49-/m0/s1

InChI Key

GNLYKLDXQZHYTR-QWSGWXDSSA-N

SMILES

CC1=C2C(N[C@@H](C(C)C)C3=NC(C(NCC(N[C@@H]([C@@H](O)C4=CC=CC=C4)C5=NC(C6=NC(C7=C(C8=NC(C(N[C@@H](CC(NC)=O)C(S1)=N2)=O)=CS8)C=CC(C9=NC(N(C(OC%10CCC(C(O)=O)CC%10)=O)CCCCC(O)=O)=CS9)=N7)=CS6)=CS5)=O)=O)=C(COC)S3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LFF-571;  LFF571;  LFF 571

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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